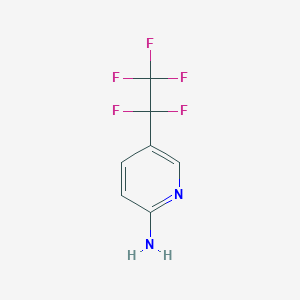

5-(Pentafluoroethyl)pyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com Their unique electronic properties, stemming from the nitrogen atom within the aromatic ring, make them versatile substrates and catalysts in a myriad of chemical transformations. numberanalytics.com The synthesis of complex pyridine derivatives is a vibrant area of research, with continuous advancements in methodologies enabling the construction of novel molecular architectures with diverse applications. numberanalytics.comyoutube.comorganic-chemistry.org The development of new synthetic strategies, including transition metal-catalyzed reactions and biocatalytic methods, has significantly expanded the accessibility and diversity of these important heterocyclic compounds. numberanalytics.comresearchgate.net

The Unique Influence of Fluorine Atoms on the Chemical Properties and Reactivity of Aromatic Systems, with Emphasis on Pyridines

The introduction of fluorine into aromatic systems, particularly pyridines, profoundly alters their chemical and physical properties. acs.orgnih.gov Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can significantly influence the reactivity of the pyridine ring. acs.orgbrilliant.org For instance, fluorinated pyridines often exhibit altered reactivity in nucleophilic aromatic substitution (SNAr) reactions, with fluoropyridines sometimes reacting faster than their chloro-analogs. acs.org The presence of fluorine can also impact the lipophilicity and metabolic stability of a molecule, properties of critical importance in drug design. acs.orgnih.gov The reactivity of fluorinated pyridines is diverse; for example, pentafluoropyridine (B1199360) can coordinate to transition metal complexes in different ways depending on the reaction conditions. nih.govacs.org

Structural and Electronic Considerations for Pyridin-2-amine Derivatives

The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. wikipedia.orgnih.gov The amino group at the 2-position can act as a hydrogen bond donor and a nucleophile, while the pyridine nitrogen acts as a hydrogen bond acceptor. ncert.nic.in This bifunctionality is key to its role in molecular recognition and catalysis. wikipedia.org The electronic properties of the pyridine ring can be further modulated by the introduction of substituents. For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a directing group in C-H activation reactions, highlighting the tunability of the pyridin-2-amine framework. acs.org

The Pentafluoroethyl Group as a Steric and Electronic Perturbant in Organic Molecules

The pentafluoroethyl (C2F5) group is a powerful modulator of molecular properties. nih.gov Its strong electron-withdrawing nature, a consequence of the five fluorine atoms, significantly impacts the electronic environment of the molecule it is attached to. brilliant.orgnih.gov This inductive effect can alter the acidity, basicity, and reactivity of nearby functional groups. acs.orgnih.gov Furthermore, the C2F5 group introduces significant steric bulk, which can influence the conformation of a molecule and its interactions with biological targets or other reagents. chemrxiv.org In medicinal chemistry, the pentafluoroethyl group is sometimes used as a bioisostere for other groups like the trifluoromethyl or tert-butyl group, offering a way to fine-tune a compound's properties. researchgate.netnih.gov The pentafluorosulfanyl (SF5) group, a related moiety, is also gaining traction for its unique electronic and steric properties. rowansci.comrsc.org

Research Significance and Contextualization of 5-(Pentafluoroethyl)pyridin-2-amine within Contemporary Fluorine Chemistry

The compound this compound (CAS RN: 1427789-94-3) represents a confluence of the chemical principles outlined above. nih.govbldpharm.com It combines the versatile pyridin-2-amine core with the potent electronic and steric influence of the pentafluoroethyl group. The study of such molecules is crucial for understanding how to precisely manipulate the properties of organic compounds. The insights gained from investigating the synthesis, reactivity, and properties of this compound contribute to the broader field of fluorine chemistry, providing valuable data for the design of new pharmaceuticals, agrochemicals, and materials with tailored functionalities. The strategic placement of the highly fluorinated substituent on the pyridine ring offers a unique opportunity to explore the interplay of electronic effects and their impact on the chemical behavior of this important heterocyclic system.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1427789-94-3 | C7H5F5N2 | 212.12 | Not available |

| 2-Aminopyridine | 504-29-0 | C5H6N2 | 94.117 | 59-60 |

| 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 | C6H5F3N2 | 162.11 | 39-43 |

| 2,3,4,5,6-Pentafluoroaniline | 771-60-8 | C6H2F5N | 183.08 | 33-35 |

| Tin(II) fluoride (B91410) | 7783-47-3 | SnF2 | 156.71 | 213 |

Structure

3D Structure

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-1-2-5(13)14-3-4/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOFUOBXHSKUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Pentafluoroethyl Pyridin 2 Amine and Analogous Fluorinated Pyridin 2 Amine Scaffolds

De Novo Pyridine (B92270) Ring Construction Featuring Pentafluoroethyl and Amino Functionalities

Building the pyridine ring from acyclic precursors offers a powerful strategy for controlling the substitution pattern and introducing desired functional groups, including the pentafluoroethyl and amino moieties, from the outset.

Strategies Employing Fluorinated Building Blocks

A direct approach to synthesizing fluorinated pyridines involves the use of starting materials that already contain the pentafluoroethyl group. While specific examples for the direct synthesis of 5-(pentafluoroethyl)pyridin-2-amine using this de novo method are not extensively documented in the provided search results, the general principle relies on the condensation of smaller, fluorinated molecules to form the pyridine ring. This could theoretically involve the reaction of a pentafluoroethyl-containing ketone or enamine with a suitable partner to construct the pyridin-2-amine skeleton. The synthesis of other fluorinated amines has been reported, highlighting the utility of fluorinated building blocks in constructing complex molecules. nih.govnih.gov

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

Cycloaddition reactions represent a versatile and efficient method for the construction of pyridine rings. rsc.orgyoutube.com Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a particularly powerful tool for assembling substituted pyridines. nih.gov In the context of this compound, this could conceptually involve the cycloaddition of a pentafluoroethyl-substituted alkyne with another alkyne and a source of the 2-amino group, such as cyanamide (B42294) or a protected equivalent. The regioselectivity of such reactions would be a critical factor to control the final substitution pattern.

Another prominent cycloaddition strategy is the hetero-Diels-Alder reaction, which involves the [4+2] cycloaddition of a 1-azadiene with a suitable dienophile. rsc.org By carefully selecting the substituents on both the diene and dienophile, it is possible to construct highly functionalized pyridine rings. For the target molecule, this could entail a 1-azadiene bearing an amino precursor reacting with a pentafluoroethyl-substituted dienophile.

Condensation reactions are also a cornerstone of pyridine synthesis. While the classic Hantzsch pyridine synthesis is well-known, other condensation strategies could be adapted. For instance, a multi-component reaction involving a pentafluoroethyl-containing carbonyl compound, an enamine or its equivalent, and an ammonia (B1221849) source could potentially lead to the desired pyridin-2-amine structure. The success of such an approach would depend on the reactivity and stability of the fluorinated precursors under the reaction conditions.

Post-Synthetic Functionalization of Pyridine Precursors

An alternative and often more practical approach involves the modification of a pre-formed pyridine ring. This strategy relies on the regioselective introduction of the pentafluoroethyl group onto a suitable pyridine precursor, which may or may not already contain the 2-amino functionality.

Regioselective Introduction of the Pentafluoroethyl Group onto Pyridine Ringsrsc.org

The selective introduction of a pentafluoroethyl group at the C5 position of a 2-aminopyridine (B139424) or a related precursor is a key challenge. The electronic nature of the pyridine ring, which is generally electron-deficient, and the directing effects of existing substituents play a crucial role in determining the site of functionalization. youtube.comyoutube.com

Electrophilic perfluoroalkylation methods involve the use of reagents that deliver a "C2F5+" equivalent to an electron-rich aromatic ring. However, pyridine itself is electron-deficient and generally resistant to electrophilic aromatic substitution. youtube.comresearchgate.net To overcome this, the reactivity of the pyridine ring can be enhanced by introducing electron-donating groups or by forming the corresponding pyridine-N-oxide. youtube.comyoutube.com The N-oxide can then direct electrophilic attack to the 4-position. Subsequent removal of the oxygen atom would be required.

While the direct electrophilic pentafluoroethylation of 2-aminopyridine at the 5-position is challenging, the use of hypervalent iodine reagents or other electrophilic sources of the pentafluoroethyl group has been explored for other aromatic systems. sioc.ac.cn The success of this approach for the target molecule would depend on finding conditions that favor C5-functionalization over reaction at other positions or at the amino group.

Nucleophilic perfluoroalkylation methods are generally more suitable for electron-deficient rings like pyridine. chemrxiv.orgresearchgate.netyoutube.com These methods involve the reaction of a pyridine derivative with a reagent that acts as a source of a pentafluoroethyl anion ("C2F5-").

One common strategy involves the use of organometallic reagents. For example, pentafluoroethyllithium (LiC2F5) and pentafluoroethyl Grignard reagents can be generated and reacted with suitable pyridine electrophiles. researchgate.net Another approach utilizes copper-mediated cross-coupling reactions. For instance, the coupling of an aryl or heteroaryl boronate with a copper-pentafluoroethyl species, derived from TMSCF2CF3, has been shown to be effective. sioc.ac.cn This could be applied to a 5-halopyridin-2-amine or a 2-amino-5-pyridylboronic acid derivative.

The use of perfluoroalkyl sulfones, such as pentafluoroethyl phenyl sulfone, in the presence of an alkoxide base provides another route to generate the pentafluoroethyl nucleophile for reaction with electrophiles. colab.ws Additionally, reagents like 4-pyridyl perfluoroalkyl sulfides have been developed as practical sources for nucleophilic perfluoroalkylation. chemrxiv.orgdntb.gov.ua

The table below summarizes some of the key approaches for nucleophilic perfluoroalkylation.

| Reagent/Method | Description | Reference |

| Pentafluoroethyllithium (LiC2F5) | A versatile reagent for transferring the pentafluoroethyl group to various electrophiles. researchgate.net | researchgate.net |

| Copper-mediated Cross-Coupling | Coupling of organoboronates with a TMSCF3-derived CuCF2CF3 species. sioc.ac.cn | sioc.ac.cn |

| Perfluoroalkyl Sulfones | Alkoxide-induced nucleophilic perfluoroalkylation using reagents like pentafluoroethyl phenyl sulfone. colab.ws | colab.ws |

| 4-Pyridyl Perfluoroalkyl Sulfides | A stable reagent that releases the perfluoroalkyl anion upon activation. chemrxiv.orgdntb.gov.ua | chemrxiv.orgdntb.gov.ua |

The synthesis of 2-aminopyridines from pyridine N-oxides via N-(2-pyridyl)pyridinium salts is a mild and regioselective method. researchgate.netmorressier.com This strategy could potentially be adapted by using a 5-(pentafluoroethyl)pyridine N-oxide as the starting material.

Radical-Mediated Perfluoroalkylation Strategies

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl moiety, onto pyridine scaffolds is frequently accomplished through radical-mediated pathways. These methods are advantageous as they often proceed under neutral conditions and can provide access to compounds that are difficult to obtain via traditional nucleophilic or electrophilic substitution. The general strategy involves the generation of a perfluoroalkyl radical (R_f•), which then adds to the electron-deficient pyridine ring.

Several methods exist for generating perfluoroalkyl radicals. One common approach involves the use of perfluoroalkyl iodides (e.g., C2F5I) in the presence of a radical initiator, such as AIBN or through photoredox catalysis. Another strategy employs reagents that can extrude an R_f• radical upon thermal or photochemical activation. For instance, N-methoxypyridinium salts have been shown to react with alkyl radicals generated from various precursors, including alkenes via hydroboration or alkyl iodides. nih.gov While not specifically detailing pentafluoroethylation, this method highlights a general principle for the alkylation of pyridines under neutral conditions, avoiding the need for a strong acid to activate the heterocycle. nih.gov

The regioselectivity of radical addition to pyridine derivatives is governed by the electronic properties of the ring. For pyridine itself, radical attack typically favors the C2 and C4 positions. The presence of substituents can further direct the incoming radical. In the context of synthesizing a 5-substituted pyridine, a strategy might involve the radical perfluoroalkylation of a pre-functionalized pyridine. The development of reagents that serve as practical sources for nucleophilic perfluoroalkylation, such as 4-pyridyl perfluoroalkyl sulfides, also points to the diverse reactivity of fluorinated compounds, which can be prepared via radical nucleophilic substitution (S_RN1) pathways. chemrxiv.org

Table 1: Examples of Radical Perfluoroalkylation Precursors and Methods

| Radical Precursor | Generation Method | Heterocycle Type | Key Features | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Iodides (R_fI) | Photochemical, Thermal (Initiator), or Metal-Mediated | Arenes, Heteroarenes | Versatile and widely used for generating R_f• radicals. | conicet.gov.ar |

| Togni Reagents | Metal-Catalyzed (e.g., Cu, Re) | Arenes, Alkenes | Electrophilic trifluoromethylation source that can participate in radical pathways. | conicet.gov.ar |

| Alkenes + Catecholborane | Cobalt-Mediated Hydrogen Atom Transfer | Pyridine, Imidazole | Generates secondary and tertiary alkyl radicals for addition to heterocycles. | nih.gov |

| Difluoroacetates | Silver-Catalyzed Oxidative Decarboxylation | Activated Alkenes | Provides access to difluoromethylated radicals. | tandfonline.com |

Selective Amination at the 2-Position of Pentafluoroethyl-Substituted Pyridines

Once the pentafluoroethyl group is installed at the 5-position, the subsequent introduction of an amino group at the 2-position is a crucial step. This is typically achieved by leveraging the electronic properties of the fluorinated pyridine ring.

Nucleophilic Aromatic Substitution (S_NAr) of Halogenated Pyridines

Nucleophilic aromatic substitution (S_NAr) is a primary method for installing an amino group on a pyridine ring. youtube.com This reaction is particularly effective on electron-poor heteroaromatics. The presence of a strong electron-withdrawing group like pentafluoroethyl at the 5-position further activates a leaving group at the 2- or 4-position towards nucleophilic attack. The reaction proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex, and the stability of this intermediate is key to the reaction's success. masterorganicchemistry.comstackexchange.com

The synthesis of this compound would typically start from a 2-halo-5-(pentafluoroethyl)pyridine, such as 2-fluoro- or 2-chloro-5-(pentafluoroethyl)pyridine. The nucleophile, typically ammonia or a protected amine, attacks the C2 position, displacing the halide. Fluorine is an excellent leaving group in S_NAr reactions, often showing higher reactivity than chlorine, which can be attributed to the high electronegativity of fluorine that strongly activates the carbon for nucleophilic attack. masterorganicchemistry.comacs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org This allows S_NAr reactions on fluoropyridines to proceed under milder conditions. acs.org The use of lithium amides has also been reported for the efficient amination of 2-fluoropyridine without the need for a transition-metal catalyst. researchgate.net

The regioselectivity of the attack is well-defined: nucleophilic attack on pyridines is favored at the C2 and C4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

Reductive Amination or Amidation Pathways

An alternative to S_NAr is the use of reductive amination. This pathway avoids the need for a halogenated precursor and instead starts from a pyridine derivative with an oxygen-containing functional group at the 2-position. For instance, a 5-(pentafluoroethyl)pyridine-2-carbaldehyde could be condensed with an amine to form an imine, which is then reduced in situ to the corresponding amine. Similarly, a 5-(pentafluoroethyl)picolinamide could be reduced to the aminopyridine.

Reductive amination is a powerful and reliable method for forming C–N bonds. harvard.edu Reagents like sodium triacetoxyborohydride (B8407120) are highly selective for reducing the iminium ion in the presence of the parent carbonyl compound and are effective for a wide range of substrates, including those that are less nucleophilic, which may require stronger acids to facilitate imine formation. harvard.edunih.gov While specific examples for pentafluoroethyl-substituted pyridines are not prevalent in the literature, the general applicability of this method to challenging substrates, such as electron-deficient anilines, suggests its potential utility in this context. nih.gov The key is the selection of a reducing agent that is compatible with the fluorinated heterocycle and provides good yield and selectivity. harvard.edunih.gov

Catalytic Systems in the Synthesis of Fluorinated Aminopyridines

Catalysis plays a pivotal role in the synthesis of complex molecules like fluorinated aminopyridines, offering efficiency, selectivity, and milder reaction conditions. Both the introduction of the fluoroalkyl group and the amination step can be facilitated by various catalytic systems.

For the amination step, transition-metal catalysis, particularly with palladium, has been extensively developed for C-N cross-coupling reactions (Buchwald-Hartwig amination). These reactions can couple amines with aryl halides or triflates. While highly effective, these methods are often used when S_NAr is not feasible. Given the high reactivity of 2-halopyridines bearing electron-withdrawing groups, S_NAr is often the more direct and economical choice. acs.org However, catalytic methods remain crucial for substrates where the leaving group is less reactive or for coupling less nucleophilic amines.

In the context of fluorination and fluoroalkylation, various metal catalysts are employed. Silver-catalyzed reactions have been used for C-H fluorination of pyridines and for the oxidative decarboxylation of difluoroacetates to generate radicals. tandfonline.comnih.gov Rhodium catalysts, often paired with specific ligands, are utilized in multicomponent syntheses that can build the substituted pyridine ring itself. nih.gov For instance, a Rh-catalyzed coupling of a vinyl azide (B81097) with an isonitrile, followed by cyclization with an alkyne, can produce highly substituted aminopyridines. nih.gov Platinum catalysts, such as PtCl2 with a XantPhos ligand, have been developed for the highly regioselective hydrosilylation of propargylic amines, creating multifunctional allylic amines that are valuable synthetic intermediates. mmu.ac.uk

Table 2: Catalytic Systems in Fluorinated Heterocycle Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| AgF₂ | C-H Fluorination | Site-selective fluorination of pyridines adjacent to the nitrogen atom. | nih.gov |

| [Rh(COD)Cl]₂ / 2,2′-bpy | Multicomponent Cyclization | Synthesis of multisubstituted aminopyridines from vinyl azides, isonitriles, and alkynes. | nih.gov |

| Pd(II) Complexes | C-N Cross-Coupling | Buchwald-Hartwig amination for coupling amines with aryl halides. | nih.gov |

| PtCl₂ / XantPhos | Hydrosilylation | Regioselective synthesis of allylic amines from propargylic amines. | mmu.ac.uk |

| Silver or NBS | Cascade Cyclization | Synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles. | nih.gov |

Stereochemical Control and Regioselectivity in Fluorinated Heterocycle Synthesis

Achieving control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is fundamental to modern organic synthesis. beilstein-journals.orgnih.gov

Regioselectivity: In the synthesis of this compound, regioselectivity is a critical consideration at each step.

Perfluoroalkylation: The initial introduction of the C2F5 group at the 5-position would likely require a starting material with a directing group already in place, or a method that inherently favors substitution away from the nitrogen and its adjacent positions.

Amination: The regioselectivity of the amination step is more predictable. As discussed, S_NAr on a pyridine ring with a leaving group at C2 or C4 is strongly favored due to the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate. stackexchange.com Therefore, starting with a 2-halo-5-(pentafluoroethyl)pyridine ensures that amination occurs selectively at the desired C2 position. C-H amination reactions, like the Chichibabin reaction, also show a strong preference for the 2-position. youtube.com Recent methods have also been developed for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (S_NH), demonstrating that regioselectivity can be tuned by modifying the reaction system. nih.gov

Stereochemical Control: For the target molecule, this compound, there are no chiral centers, so stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of analogous fluorinated heterocycles, stereocontrol can be crucial. beilstein-journals.orgnih.gov The stereoselective incorporation of fluorine can dramatically alter a molecule's conformation and biological properties. beilstein-journals.orgnih.gov Methods for achieving this include using chiral catalysts or auxiliaries. For example, rhodium complexes with chiral bisoxazolinephosphine (NPN*) ligands have been used for the chemo- and stereocontrolled synthesis of chiral conjugated enynes. acs.org Similarly, enzymatic methods using transaminases or reductive aminases can provide enantioselective routes to fluorinated amines from prochiral ketones. researchgate.net These strategies are vital when synthesizing more complex, chiral analogs within the fluorinated aminopyridine family.

Computational and Theoretical Studies on 5 Pentafluoroethyl Pyridin 2 Amine

Quantum Mechanical Investigations of Electronic Structure and Bondingwikipedia.orgresearchgate.netnih.gov

Quantum mechanical calculations are fundamental to understanding the behavior of 5-(Pentafluoroethyl)pyridin-2-amine. These methods model the electronic structure to elucidate bonding patterns, molecular orbital interactions, and charge distributions.

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The pyridine (B92270) ring is expected to be largely planar. The primary conformational flexibility arises from the rotation around two key single bonds: the C-C bond connecting the pyridine ring to the pentafluoroethyl group and the C-N bond of the amino group. researchgate.netksu.edu.sa

Potential energy surface scans are typically performed by systematically rotating these bonds to identify the most stable conformers. researchgate.net For the pentafluoroethyl group, staggered conformations that minimize steric hindrance between the fluorine atoms and the pyridine ring are expected to be energetically favored. The orientation of the amino group is also crucial, as it influences potential intramolecular hydrogen bonding and electronic delocalization. Studies on similar heterocyclic amines often reveal a delicate energy balance between different conformers. nih.gov

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound This table presents hypothetical data based on typical values for similar structures, as direct experimental data for this specific molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(ethyl) | 1.51 Å |

| C-F | 1.35 Å | |

| C(pyridine)-N(amine) | 1.37 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-C-N(pyridine) | 121° |

| C-C-F | 110° | |

| H-N-H | 115° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). slideshare.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the electronic nature is dictated by two opposing groups. The amino group (-NH₂) is a strong electron-donating group, which raises the energy of the HOMO and increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amine. Conversely, the pentafluoroethyl group (-CF₂CF₃) is a powerful electron-withdrawing group, which lowers the energy of both the HOMO and LUMO.

Computational analysis would likely show that the HOMO is primarily localized on the pyridine ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO, in contrast, would be expected to have significant contributions from the pentafluoroethyl group and the carbon atoms of the pyridine ring, indicating sites prone to nucleophilic attack. researchgate.net The small HOMO-LUMO gap suggests a molecule that is chemically reactive. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound This table contains hypothetical values derived from trends observed in similar fluorinated and aminated pyridine systems.

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 eV | Nucleophilic character, site of electrophilic attack |

| LUMO | -1.2 eV | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | 4.6 eV | High chemical reactivity |

Understanding how electrons are distributed across a molecule is key to predicting its behavior. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide ways to estimate partial atomic charges. wikipedia.orgq-chem.com While Mulliken charges are computationally simple, they can be highly dependent on the basis set used in the calculation. wikipedia.orguni-muenchen.de NBO analysis often provides a more chemically intuitive picture of charge distribution and bonding interactions. rsc.orgwisc.edu

In this compound, a significant polarization of charge is expected. The highly electronegative fluorine atoms will draw electron density, resulting in substantial negative partial charges on themselves and a positive partial charge on the carbon atoms of the ethyl group. The nitrogen atom within the pyridine ring will also carry a negative charge. The amino group's nitrogen will be less negative due to its donation of electron density into the ring, while its hydrogen atoms will be positively charged.

Table 3: Hypothetical NBO Partial Atomic Charges for Selected Atoms in this compound This table presents plausible charge values based on the known electronic effects of the functional groups.

| Atom | Predicted NBO Charge (a.u.) |

| N (Pyridine Ring) | -0.55 |

| N (Amino Group) | -0.85 |

| C (attached to NH₂) | +0.20 |

| C (attached to CF₂CF₃) | +0.35 |

| F (average) | -0.40 |

| H (Amino Group, average) | +0.42 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. wuxiapptec.com It is invaluable for predicting how a molecule will interact with other molecules, such as receptors or solvents. The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

Theoretical Assessment of Aromaticity and Stability Perturbations by Fluorine and Pentafluoroethyl Groupsresearchgate.net

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. nih.gov While pyridine is aromatic, its aromatic character can be significantly altered by substituents. Computational methods can quantify aromaticity using descriptors like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.com

The introduction of both an electron-donating amino group and an electron-withdrawing pentafluoroethyl group creates a push-pull electronic system that perturbs the aromaticity of the pyridine ring.

Amino Group (-NH₂): This group donates electron density into the π-system, which generally tends to enhance aromatic stabilization.

Pentafluoroethyl Group (-CF₂CF₃): This group strongly withdraws electron density from the ring via the inductive effect. Such strong withdrawal can decrease electron delocalization and thus reduce the aromaticity of the ring system. researchgate.netnih.gov

Reaction Mechanism Elucidation using Computational Methods for Synthesis and Transformationsnih.gov

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation. By calculating the energies of reactants, transition states, and products, it is possible to predict the most likely reaction pathway and understand the factors controlling selectivity. researchgate.netrsc.org

For the synthesis of this compound, computational models could be used to investigate various synthetic routes, such as the introduction of the pentafluoroethyl group onto a pre-existing aminopyridine. For its subsequent transformations, theoretical studies can predict its reactivity. For example, in electrophilic aromatic substitution, calculations can determine the relative activation energies for an attack at different positions on the ring, confirming that the activating effect of the amino group directs incoming electrophiles to the positions ortho and para to it.

Furthermore, computational studies can explore the mechanisms of more complex or novel reactions, such as cascade reactions involving C-F bond activation or transformations of the amino group. rsc.orgnih.gov This predictive power helps in designing more efficient and selective syntheses, reducing the need for extensive experimental trial and error. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of novel compounds such as this compound. By employing theoretical methods, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, offering insights that complement experimental findings.

Methodology of Spectroscopic Prediction

The prediction of spectroscopic signatures for this compound would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. youtube.comnih.gov The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the spectroscopic properties are calculated.

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a selected DFT functional, such as B3LYP or ωB97XD, and a suitable basis set like 6-311++G(d,p). nih.govelsevierpure.com These calculations yield nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. To enhance accuracy, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). nih.govelsevierpure.comresearchgate.net

Vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. wisc.edu Diagonalizing this matrix provides the frequencies and the corresponding normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental infrared (IR) and Raman spectra. nih.gov

Predicted NMR Chemical Shifts

The predicted NMR chemical shifts for this compound provide a theoretical spectrum that can aid in the assignment of experimental signals. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of neighboring atoms, dictates its chemical shift.

¹H NMR: The proton chemical shifts are primarily influenced by the aromatic pyridine ring and the amino group. The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts determined by the electron-withdrawing nature of the pentafluoroethyl group and the electron-donating character of the amino group.

¹³C NMR: The carbon chemical shifts will vary significantly depending on their position within the molecule. The carbons of the pyridine ring will have shifts typical for heteroaromatic systems, while the carbons of the pentafluoroethyl group will be strongly influenced by the attached fluorine atoms, leading to complex splitting patterns in a proton-decoupled spectrum due to C-F coupling.

¹⁹F NMR: The fluorine atoms within the pentafluoroethyl group are expected to exhibit distinct chemical shifts. Due to the free rotation around the C-C bonds, the three fluorine atoms of the CF₃ group are chemically equivalent, while the two fluorine atoms of the CF₂ group are also equivalent to each other but distinct from the CF₃ group. This would result in two main signals in the ¹⁹F NMR spectrum.

¹⁵N NMR: The nitrogen atoms of the pyridine ring and the amino group will have characteristic chemical shifts. The pyridine nitrogen is typically found further downfield compared to the amino nitrogen due to its sp² hybridization and incorporation within the aromatic system.

The following table summarizes the computationally predicted NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (Amino) | 5.5 - 6.5 |

| H3 | 6.4 - 6.6 |

| H4 | 7.5 - 7.7 |

| H6 | 8.0 - 8.2 |

| ¹³C NMR | |

| C2 | 158 - 162 |

| C3 | 108 - 112 |

| C4 | 140 - 144 |

| C5 | 115 - 119 |

| C6 | 148 - 152 |

| CF₂ | 110 - 120 (quartet) |

| CF₃ | 115 - 125 (triplet) |

| ¹⁹F NMR | |

| CF₂ | -110 to -120 |

| CF₃ | -80 to -90 |

| ¹⁵N NMR | |

| N1 (Pyridine) | -70 to -90 |

| N (Amino) | -300 to -320 |

Note: The predicted chemical shifts are presented as ranges to account for variations in computational methods and solvent effects. The multiplicity for the ¹³C signals of the pentafluoroethyl group arises from one-bond and two-bond C-F coupling.

Predicted Vibrational Frequencies

The theoretical vibrational spectrum can predict the positions of key infrared (IR) absorption bands, which correspond to specific molecular vibrations. These predictions are instrumental in interpreting experimental IR spectra.

The main vibrational modes for this compound would include:

N-H stretching of the amino group.

C-H stretching of the aromatic ring.

C=C and C=N stretching within the pyridine ring.

N-H bending of the amino group.

C-F stretching of the pentafluoroethyl group, which are expected to be strong absorptions.

Ring breathing and other skeletal vibrations.

Below is a table of selected predicted vibrational frequencies for significant functional groups in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3450 - 3550 | Medium |

| N-H Symmetric Stretch | 3350 - 3450 | Medium |

| C-H Aromatic Stretch | 3050 - 3150 | Weak to Medium |

| C=N Ring Stretch | 1620 - 1660 | Strong |

| C=C Ring Stretch | 1580 - 1620 | Strong |

| N-H Scissoring | 1550 - 1600 | Medium |

| C-F Stretch | 1100 - 1350 | Very Strong |

| C-C Stretch (Pentafluoroethyl) | 900 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 850 | Strong |

Advanced Analytical Methodologies for the Characterization of 5 Pentafluoroethyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei within the molecule.

A comprehensive NMR analysis of 5-(Pentafluoroethyl)pyridin-2-amine involves acquiring data for several different nuclei.

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the primary amine group. chemicalbook.com The chemical shifts and coupling constants (J-coupling) between the aromatic protons would confirm their relative positions (ortho, meta, para) and thus the substitution pattern on the pyridine ring.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon attached to the pentafluoroethyl group would show a characteristic splitting pattern due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential. nih.gov It would provide unambiguous evidence for the pentafluoroethyl group (-CF₂CF₃). The spectrum is expected to show two distinct signals: a triplet for the -CF₃ group (coupled to the adjacent -CF₂ group) and a quartet for the -CF₂ group (coupled to the adjacent -CF₃ group), confirming the structure of the fluoroalkyl chain. rsc.org

¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR could be used to differentiate the two nitrogen environments: the pyridine ring nitrogen and the exocyclic amine nitrogen. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.5 - 8.0 | Doublet of doublets | H-6 | |

| ¹H | 7.0 - 7.5 | Doublet of doublets | H-4 | |

| ¹H | 6.5 - 7.0 | Doublet | H-3 | |

| ¹H | 4.5 - 5.5 | Broad singlet | -NH₂ | |

| ¹³C | 155 - 160 | Singlet | C-2 | |

| ¹³C | 145 - 150 | Singlet | C-6 | |

| ¹³C | 135 - 140 | Singlet | C-4 | |

| ¹³C | 110 - 120 | Triplet | C-5 | |

| ¹³C | 105 - 110 | Singlet | C-3 | |

| ¹³C | 115 - 125 | Quartet of triplets | J(C-F) ≈ 280 Hz, J(C-F) ≈ 35 Hz | -CF₃ |

| ¹³C | 105 - 115 | Triplet of quartets | J(C-F) ≈ 250 Hz, J(C-F) ≈ 30 Hz | -CF₂- |

| ¹⁹F | -80 to -86 | Triplet | J(F-F) ≈ 3-10 Hz | -CF₃ |

| ¹⁹F | -105 to -115 | Quartet | J(F-F) ≈ 3-10 Hz | -CF₂- |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which would map the connectivity of the protons on the pyridine ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C), allowing for the unambiguous assignment of each protonated carbon in the pyridine ring. researchgate.netsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for establishing the connection of the pentafluoroethyl group to C-5 of the pyridine ring by observing correlations from the aromatic protons to the carbons of the ethyl group. ¹H-¹³C and ¹⁹F-¹³C HMBC experiments can be utilized. nih.govsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, even if they are not directly bonded. It could confirm the substitution pattern by showing a correlation between the amine protons and the proton at the H-3 position. researchgate.net

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is the primary method for both the purification of the synthesized this compound and the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of such compounds. A C18 stationary phase with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid modifier (e.g., formic acid or trifluoroacetic acid), would be employed. The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks in the chromatogram. Coupling HPLC with a fluorine-specific detector, such as inductively coupled plasma mass spectrometry (ICP-MS), can provide a powerful non-targeted method for identifying any fluorinated impurities. nih.govelsevierpure.com

Gas Chromatography (GC): GC is another high-resolution separation technique suitable for analyzing volatile and thermally stable compounds. Due to the polar amine group, which can cause peak tailing on standard GC columns, derivatization is often employed. labrulez.com Reacting the amine with a reagent like heptafluorobutyric anhydride (B1165640) converts it into a less polar, more volatile amide, improving chromatographic performance and detection sensitivity, especially with an electron capture detector (ECD) or a mass spectrometer. epa.govpublisso.demdpi.comresearchgate.net

Flash Chromatography: For preparative scale purification, flash column chromatography using silica (B1680970) gel is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would be used to separate the desired product from starting materials and byproducts. orgsyn.org

Table 2: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

| RP-HPLC | C18 Silica | Acetonitrile / Water (+0.1% Formic Acid) | UV, MS | Purity Assessment |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | FID, MS, ECD | Purity Assessment (often after derivatization) |

| Flash Chromatography | Silica Gel | Hexanes / Ethyl Acetate gradient | UV (by TLC) | Preparative Purification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS can be challenging due to the polarity imparted by the primary amine group, which can lead to poor peak shape and interactions with the stationary phase. To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.comiu.edu

Common derivatization strategies for primary amines involve converting the -NH2 group into a less polar functional group. jfda-online.com This is typically achieved through acylation or silylation reactions. jfda-online.comyoutube.com

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable amide derivative. This process masks the polar N-H bonds, reducing intermolecular hydrogen bonding and increasing volatility. iu.edu

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups, leading to a significant increase in volatility and improved chromatographic performance. iu.edu

Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and affinity for the stationary phase. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification.

| Parameter | Typical Condition |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) to ensure elution of the derivative. |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography (HPLC/UHPLC) with UV-Vis, Diode Array, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are versatile techniques for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. These methods are well-suited for the direct analysis of this compound without the need for derivatization.

A typical HPLC/UHPLC method for this compound would utilize a reversed-phase column, such as a C18 or C8, where the separation is based on the compound's hydrophobicity. nih.govhelixchrom.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency for mass spectrometric detection. thermofisher.cnptfarm.pl

Detection Methods:

UV-Vis and Diode Array Detection (DAD): Aminopyridine derivatives are known to absorb ultraviolet (UV) light. sciforum.netnih.govacs.org A UV-Vis or DAD detector can be used to monitor the column effluent at a specific wavelength, typically corresponding to the compound's maximum absorbance (λmax). While generic aminopyridines show absorbance around 270 nm, the exact λmax for this compound would need to be determined experimentally. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC/UHPLC with a mass spectrometer provides highly sensitive and specific detection. nih.govdoi.org Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative analysis.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size |

| Mobile Phase | Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 1-10 µL |

| UV Detection Wavelength | Estimated in the range of 250-290 nm |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Detection | Full scan, SIM, or MRM |

Supercritical Fluid Chromatography (SFC) for Chiral Separations or Specific Polar Compounds

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographytoday.comchromatographytoday.com SFC is particularly advantageous for the analysis of polar and chiral compounds, offering faster separations and reduced solvent consumption compared to HPLC. wiley.comeuropeanpharmaceuticalreview.com

For the achiral analysis of this compound, SFC can provide rapid and efficient separations, especially when dealing with complex matrices. Stationary phases with polar functionalities, such as those with pyridine or ethylpyridine groups, are often employed to enhance selectivity for polar analytes. chromatographytoday.comchromatographytoday.com

Given that the introduction of a pentafluoroethyl group can create a chiral center if the substitution pattern allows, SFC is also an excellent choice for chiral separations. Polysaccharide-based or crown ether-derived chiral stationary phases (CSPs) are commonly used for the resolution of enantiomers of primary amines. wiley.comresearchgate.net

| Parameter | Typical Condition |

| Column | Achiral: Pyridine-based or ethylpyridine-based columns. Chiral: Polysaccharide-based (e.g., Chiralpak) or crown ether-based (e.g., Crownpak) columns. |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and an additive (e.g., isopropylamine, diethylamine) to improve peak shape for basic compounds. |

| Flow Rate | 1-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 30-50 °C |

| Detection | UV-Vis or Mass Spectrometry |

Elemental Analysis for Precise Fluorine Content Determination (e.g., Combustion Ion Chromatography, PIGE)

Accurate determination of the fluorine content is critical for the characterization of this compound. Techniques that can precisely quantify elemental fluorine are therefore essential.

Combustion Ion Chromatography (CIC): This technique combines high-temperature combustion with ion chromatography to determine the total halogen content in a sample. podhikaiscientific.comthermofisher.comqa-group.com The sample is combusted in a furnace, converting all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). podhikaiscientific.com The resulting gases are then passed through an absorption solution, and the fluoride ions are subsequently quantified by ion chromatography. podhikaiscientific.commeasurlabs.com CIC is a robust and reliable method for determining the total fluorine content, which can be used to assess the purity of the compound. nih.gov

Particle-Induced Gamma-ray Emission (PIGE): PIGE is a non-destructive nuclear analysis technique that is highly sensitive for the detection and quantification of light elements, including fluorine. nih.govresearchgate.net The sample is bombarded with a high-energy proton beam, which excites the fluorine nuclei. researchgate.net As the excited nuclei return to their ground state, they emit characteristic gamma-rays. nih.govresearchgate.net The energy of these gamma-rays is specific to fluorine, and their intensity is proportional to the concentration of fluorine in the sample. nih.gov PIGE is particularly useful as a rapid screening tool for total fluorine content. nd.eduunion.edu

| Technique | Principle | Sample Type | Key Advantages |

| Combustion Ion Chromatography (CIC) | Sample combustion followed by ion chromatographic quantification of fluoride ions. podhikaiscientific.commeasurlabs.com | Solid or liquid | High accuracy and precision for total fluorine determination. qa-group.com |

| Particle-Induced Gamma-ray Emission (PIGE) | Proton bombardment inducing characteristic gamma-ray emission from fluorine nuclei. nih.govresearchgate.net | Solid or liquid surface | Non-destructive, high throughput, and sensitive for surface analysis. researchgate.net |

X-ray Diffraction Crystallography for Single Crystal Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, studies on other fluorinated and aminopyridine derivatives demonstrate the utility of this technique. researchgate.netresearchgate.netnih.gov The resulting crystal structure would provide unambiguous confirmation of the compound's identity and constitution, including the connectivity of the pentafluoroethyl group to the pyridine ring and the position of the amine group. This information is invaluable for understanding the compound's physical and chemical properties.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent interactions that stabilize the crystal packing. |

Role of 5 Pentafluoroethyl Pyridin 2 Amine As an Intermediate in Complex Molecule Synthesis and Materials Science

Building Block for the Construction of More Complex Fluorinated Heterocycles

There is no specific information available in the reviewed literature detailing the use of 5-(Pentafluoroethyl)pyridin-2-amine as a direct building block for more complex fluorinated heterocycles. While fluorinated pyridines, in general, are crucial intermediates, e-bookshelf.denih.gov the reaction pathways and resulting complex molecules derived specifically from this compound are not documented in available research.

Precursor in the Synthesis of Specialty Chemicals and Agrochemicals

Applications in Organocatalysis and Ligand Design

Pyridine (B92270) scaffolds are known to be valuable in the field of organocatalysis and as ligands for metal complexes. dntb.gov.ua The electronic properties of the pentafluoroethyl group could theoretically influence catalytic activity or the stability of metal complexes. Nevertheless, there is no available research that describes the application of this compound in either organocatalysis or as a ligand in coordination chemistry.

Due to the absence of specific data for each of the requested sections, providing a thorough and scientifically accurate article that adheres strictly to the provided outline for this compound is not possible at this time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.